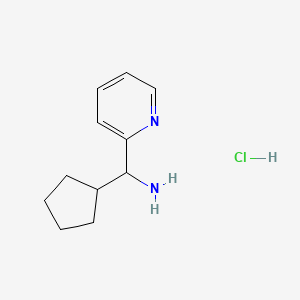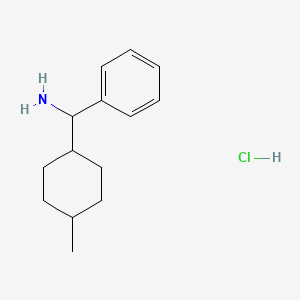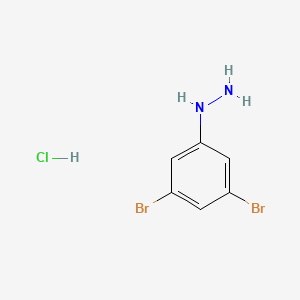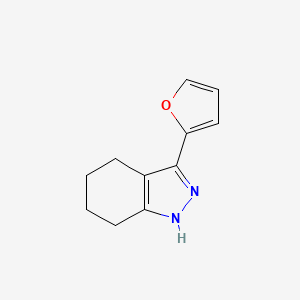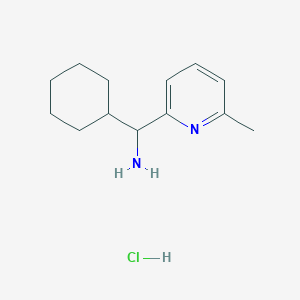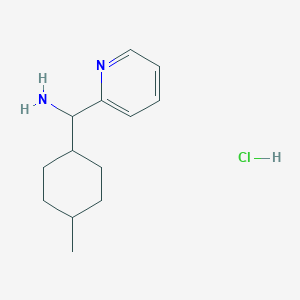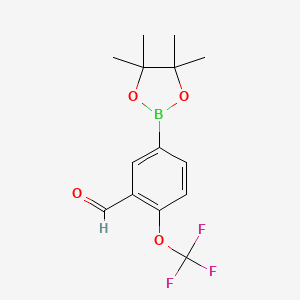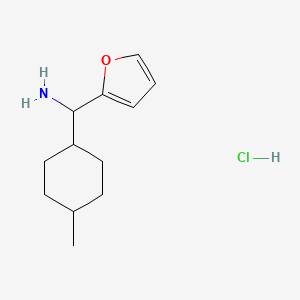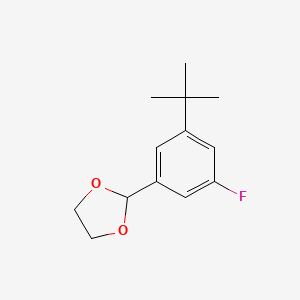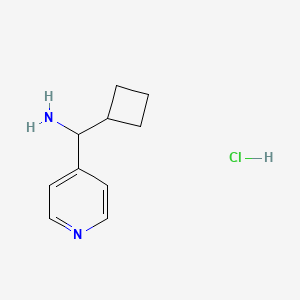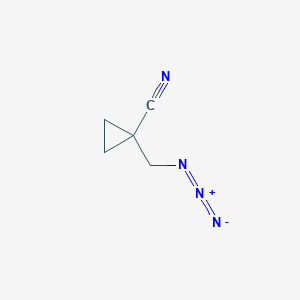
1-(Azidomethyl)cyclopropanecarbonitrile
概要
説明
Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)cyclopropanecarbonitrile consists of a cyclopropane ring with a carbonitrile (CN) group and an azidomethyl (CH2N3) group attached .Chemical Reactions Analysis
Organic azides, such as 1-(Azidomethyl)cyclopropanecarbonitrile, are known for their reactivity. They are often used in click reactions, such as the copper-catalyzed azide-alkyne Huisgen cycloaddition, which results in the formation of 1,2,3-triazoles .科学的研究の応用
Synthesis and Functionalization
1-(Azidomethyl)cyclopropanecarbonitrile serves as a key intermediate in the synthesis and functionalization of cyclopropane derivatives. The compound has been utilized in various organic transformations, demonstrating its value in constructing complex molecules with cyclopropane cores, which are prevalent in many biologically active compounds. For instance, it has been involved in the highly regioselective synthesis of functionalized aminonitriles starting from 2-(w-cyanoalkyl)aziridines. This process facilitates the conversion of 1-arylmethyl-2-(bromomethyl)aziridines into biologically relevant 2-(aminomethyl)cyclopropanecarbonitriles, showcasing its utility in accessing valuable cyclopropane-containing scaffolds with potential biological applications (D’hooghe, Kimpe, & Vervisch, 2007).
Stereoselective Functionalization
The stereoselective functionalization of cyclopropane derivatives using bromine/magnesium and sulfoxide/magnesium exchange reactions is another significant application. This methodology allows for the stereoselective generation of quaternary centers in cyclopropane rings, a critical structural feature in many pharmaceuticals and agrochemicals. Such transformations underscore the compound's versatility in enabling precise modifications at the cyclopropane moiety, facilitating the synthesis of complex, stereochemically defined products (Kopp, Sklute, Polborn, Marek, & Knochel, 2005).
Lewis Adduct Formation
Moreover, 1-(Azidomethyl)cyclopropanecarbonitrile has been reported in studies focusing on Lewis adduct formation with arsenic and antimony pentafluoride. These reactions result in the formation of 1:1 Lewis adducts, highlighting the compound’s reactivity and its potential use in studying interactions with Lewis acids. Such research could offer insights into new catalytic processes or the development of novel materials (Saal, Christe, & Haiges, 2018).
Biotransformation and Synthesis
In the realm of biotransformation, the compound's derivatives have been investigated for their potential in the enantioselective synthesis of cyclopropanecarboxylic acids and amides. This application is particularly relevant in the pharmaceutical industry, where enantioselective syntheses can lead to drugs with improved efficacy and reduced side effects. The studies on nitrile biotransformation using Rhodococcus sp. AJ270 illustrate the feasibility of utilizing cyclopropane nitriles in biocatalytic processes for the production of optically pure compounds (Wang & Feng, 2003).
将来の方向性
Azide-modified nucleosides, which include compounds like 1-(Azidomethyl)cyclopropanecarbonitrile, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
作用機序
Target of Action
This suggests that the compound may interact with a variety of biological targets, depending on the specific context of its use .
Mode of Action
This reaction could potentially lead to changes in the target molecules, affecting their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
特性
IUPAC Name |
1-(azidomethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-3-5(1-2-5)4-8-9-7/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHXYBCANROUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279432 | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1124213-11-1 | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124213-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

